1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine
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Overview
Description
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine is a complex organic compound characterized by its unique structure, which includes a nitro group, a tolylthio group, and an imidazolidine ring
Preparation Methods
The synthesis of 1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methylimidazolidine with p-tolylthio and nitro compounds under controlled conditions. The reaction conditions often involve the use of solvents like THF (tetrahydrofuran) and catalysts such as SnCl2 (tin(II) chloride) to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the tolylthio group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other nitro-substituted imidazolidines and tolylthio derivatives. Compared to these compounds, 1-Methyl-2-(nitro(p-tolylthio)methylene)imidazolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(p-Tolylthio)pyrrolidine-2,5-dione
- 1-Methyl-2-(nitrobenzylidene)imidazolidine
- 1-Methyl-2-(p-tolylthio)methyleneimidazolidine
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C12H15N3O2S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(2E)-1-methyl-2-[(4-methylphenyl)sulfanyl-nitromethylidene]imidazolidine |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-5-10(6-4-9)18-12(15(16)17)11-13-7-8-14(11)2/h3-6,13H,7-8H2,1-2H3/b12-11+ |
InChI Key |
VEKOWPSEYZTOMO-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S/C(=C/2\NCCN2C)/[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=C2NCCN2C)[N+](=O)[O-] |
Origin of Product |
United States |
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